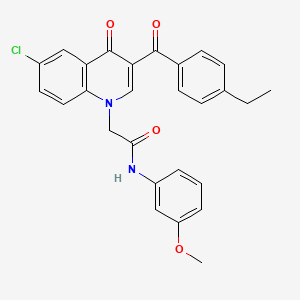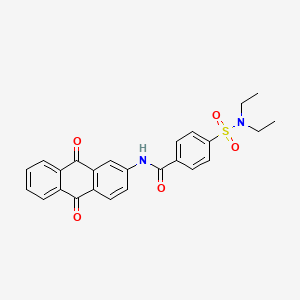
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide, also known as DASA-58, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. DASA-58 is a derivative of 2-anthraquinone sulfonamide and belongs to the class of sulfonamide compounds.
Wirkmechanismus
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide exerts its anti-cancer activity by inhibiting the activity of the transcription factor STAT3, which is known to play a critical role in cancer cell proliferation, survival, and metastasis. 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been found to exhibit anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments is its high potency and specificity for STAT3 inhibition. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide. One potential area of investigation is its use in combination therapy with other anti-cancer drugs. Another area of interest is its potential as a therapeutic agent for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in vivo.
Synthesemethoden
The synthesis of 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide involves the reaction of 4-aminobenzamide with 2-chloro-9,10-anthraquinone in the presence of diethylamine and triethylamine. The resulting product is then sulfonated with chlorosulfonic acid, followed by the reaction with diethylamine to form 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. Furthermore, 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-3-27(4-2)33(31,32)18-12-9-16(10-13-18)25(30)26-17-11-14-21-22(15-17)24(29)20-8-6-5-7-19(20)23(21)28/h5-15H,3-4H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKXPPIVGYSZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

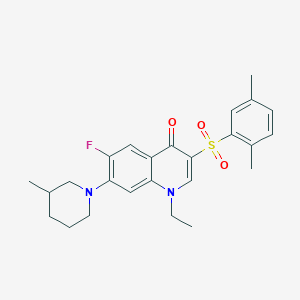
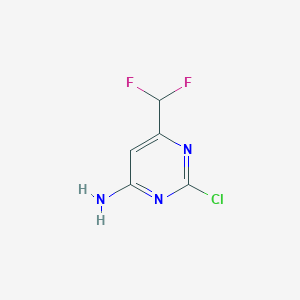
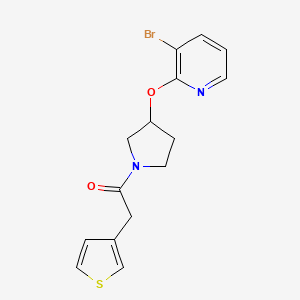
![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)
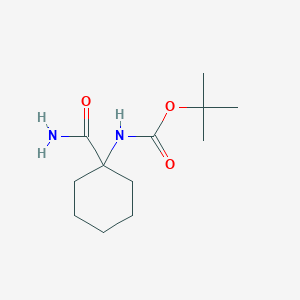
![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)
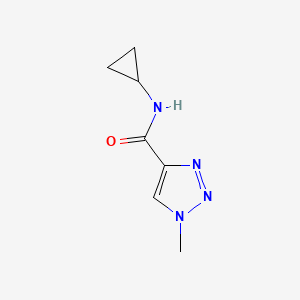
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)
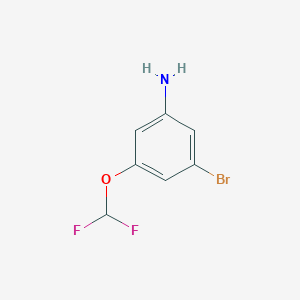
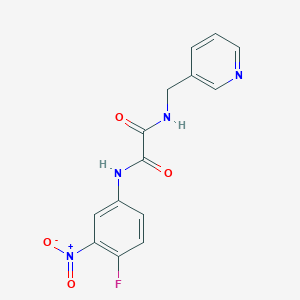
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)
![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)
